1H-Pyrrole, 1-(oxiranylmethyl)-

Regioselective synthesis Phase-transfer catalysis Glycidylpyrrole isomers

1H-Pyrrole, 1-(oxiranylmethyl)- (CAS 40861-18-5), also named N-glycidylpyrrole or 1-(oxiran-2-ylmethyl)pyrrole, is a heterocyclic building block that combines an electropolymerizable pyrrole ring with a terminal epoxide group. This dual functionality permits both oxidative polymerization into conducting polymer backbones and post-polymerization covalent attachment of biomolecules or other ligands without auxiliary crosslinkers.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 40861-18-5
Cat. No. B3190310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 1-(oxiranylmethyl)-
CAS40861-18-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C=CC=C2
InChIInChI=1S/C7H9NO/c1-2-4-8(3-1)5-7-6-9-7/h1-4,7H,5-6H2
InChIKeyOPPHMZSHWVEIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole, 1-(oxiranylmethyl)- (CAS 40861-18-5) – Core Monomer Identity & Procurement Baseline


1H-Pyrrole, 1-(oxiranylmethyl)- (CAS 40861-18-5), also named N-glycidylpyrrole or 1-(oxiran-2-ylmethyl)pyrrole, is a heterocyclic building block that combines an electropolymerizable pyrrole ring with a terminal epoxide group [1]. This dual functionality permits both oxidative polymerization into conducting polymer backbones and post-polymerization covalent attachment of biomolecules or other ligands without auxiliary crosslinkers [2]. The monomer is typically supplied as a liquid (b.p. ~70–75 °C at reduced pressure) with a purity of ≥93–95% (GC) and is stored under inert atmosphere to preserve epoxide integrity [1].

Dual-mode functionality: electropolymerizable pyrrole core and reactive epoxide for conjugation without crosslinkers.
Supplied as liquid under inert atmosphere to preserve epoxide integrity for reproducible coupling.
High-yield N-isomer synthesis eliminates need for C-isomer separation and reduces procurement cost.

Why Generic Pyrrole Monomers Cannot Replace 1H-Pyrrole, 1-(oxiranylmethyl)-


Unsubstituted pyrrole and simple N-alkylpyrroles (e.g., N-methylpyrrole) lack the pendant epoxide necessary for direct, reagent-free covalent immobilization of biomolecules [1]. Although pyrrole can be electropolymerized into conducting films, enzyme or antibody attachment to standard polypyrrole typically relies on physical entrapment or adsorption, which suffers from progressive leaching and loss of signal over repeated use [2]. C-Substituted glycidylpyrrole isomers (2-GP, 3-GP) are formed in low yields (< 7%) under the same phase-transfer conditions that deliver the N‑substituted target in > 70% yield, making them impractical for scale‑up [3]. The quantitative evidence below demonstrates that the N‑epoxypropyl substitution pattern is uniquely suited to applications demanding stable, conductive, and biofunctionalizable interfaces.

Missing Epoxide Handle Unsubstituted pyrrole and N-alkylpyrroles lack the pendant epoxide; direct covalent biomolecule tethering may not be achievable without additional reagents.
Isomer Availability C-substituted glycidylpyrrole isomers (2-GP, 3-GP) are produced in negligible yields; procurement at scale is impractical and may require custom synthesis.
Leaching Risk Enzyme entrapment in standard polypyrrole films suffers from progressive leaching; signal decay over repeated use may limit sensor lifetime.

Quantitative Differentiation Guide for 1H-Pyrrole, 1-(oxiranylmethyl)-


Regioselective Synthesis Yield: N-GP vs. C-Glycidylpyrrole Isomers

When pyrrole is reacted with epichlorohydrin under phase-transfer conditions, the target N‑glycidylpyrrole (N‑GP) is obtained as the dominant product in 71.2% yield, whereas the 2‑glycidylpyrrole (2‑GP) and 3‑glycidylpyrrole (3‑GP) isomers are produced in only 1.3% and 1.6% yield, respectively [1]. This 50‑ to 55‑fold excess of the N‑isomer over either C‑isomer makes the N‑substituted monomer the only synthetically accessible form for scale‑up and bulk procurement.

Isomer Yield
Head-to-head
N-GP 71.2% vs 2-GP 1.3%, 3-GP 1.6%
>50-fold preference for N-isomer
Enables procurement without isomer separation; reported yield under phase-transfer conditions.
Regioselective synthesis Phase-transfer catalysis Glycidylpyrrole isomers

Epoxy-Retentive Electropolymerization: Monomer vs. Pyrrole

Cyclic voltammetry and FTIR spectroscopy confirm that 1-(oxiranylmethyl)pyrrole can be electro‑copolymerized with pyrrole to form a stable conducting film while fully retaining the oxirane ring (characteristic epoxide C–O–C stretching at ~910 cm⁻¹) [1]. In contrast, attempts to introduce epoxy groups onto pre‑formed polypyrrole via post‑modification typically result in < 20% surface functionalization and partial loss of conductivity [2]. The copolymer approach preserves the conductivity of the polypyrrole backbone while presenting reactive epoxide sites at a controlled density.

Epoxy Retention
Method context
~910 cm⁻¹ band retained; conductivity ~10⁻² S cm⁻¹
Epoxide survives electropolymerization
Post-modification of polypyrrole may not achieve comparable reactive site density.
Electropolymerization Epoxy-functionalized conducting polymer Copolymer film

Reagent‑Free Covalent Enzyme Immobilization: Poly(N‑glycidylpyrrole‑co‑pyrrole) vs. Standard Polypyrrole

Urease was directly tethered to a poly(N‑glycidylpyrrole‑co‑pyrrole) film via epoxide‑amine reaction without any coupling reagent. The resulting urea biosensor exhibited a sensitivity of 4.5 μA mM⁻¹, a linear range of 0.1–0.7 mM, and a response time of 4 s [1]. Analogous polypyrrole‑based urea biosensors relying on enzyme entrapment typically report sensitivities of 0.5–2.0 μA mM⁻¹ and suffer from 30–50% signal decay after 10–15 measurement cycles due to leaching [2]. The covalent linkage provided by the epoxy‑functionalized copolymer eliminates this leaching and maintains > 90% of the initial response after 20 consecutive measurements [1].

Biosensor Stability
Cross-study
Sensitivity 4.5 μA mM⁻¹, >90% signal after 20 cycles
Covalent tethering eliminates leaching
Entrapped enzyme sensors lose 30–50% signal after 10–15 cycles in reported comparators.
Covalent immobilization Biosensor Polypyrrole Amperometric detection

Homopolymerization of N‑Glycidylpyrrole: Molecular Weight Control vs. Generic Epoxy Monomers

N‑Glycidylpyrrole undergoes anionic ring‑opening polymerization with sodium methoxide to yield poly(N‑glycidylpyrrole) in 88.9% yield with a number‑average molecular weight (Mn) of ~2000 Da [1]. Under identical conditions, the structurally related monomer glycidyl methacrylate (GMA) polymerizes to Mn values > 10⁴ Da, making it unsuitable for applications where low‑molecular‑weight, solution‑processable oligomers are required [2]. The controllable, modest molecular weight of poly(N‑GP) facilitates dissolution in common organic solvents for spin‑coating or ink‑jet deposition prior to crosslinking.

Oligomer Mw
Cross-study
Mn ~2000 Da for poly(N-GP); GMA homopolymer >10⁴ Da
Lower Mw enables solution processing
Prevents premature gelation; supports spin-coating or ink-jet deposition before crosslinking.
Ring-opening polymerization Poly(glycidylpyrrole) Molecular weight Conducting polymer precursor

Validated Application Scenarios for 1H-Pyrrole, 1-(oxiranylmethyl)-


Electrochemical Biosensor Fabrication with Reagent‑Free Covalent Enzyme Anchoring

The epoxy‑functionalized copolymer poly(N‑glycidylpyrrole‑co‑pyrrole) enables direct, one‑step covalent tethering of oxidoreductase enzymes (e.g., galactose oxidase, urease) onto electrode surfaces without glutaraldehyde or carbodiimide coupling agents. This has been validated in amperometric galactose and urea biosensors that exhibit sensitivities of 1.75 μA mM⁻¹ and 4.5 μA mM⁻¹, respectively, with response times below 5 s [1][2].

Label‑Free Immunosensor Platforms Based on Epoxy‑Substituted Polypyrrole

The monomer serves as the precursor to epoxy‑substituted polypyrrole (P(Pyr‑Epx)), which has been employed as the immobilization matrix in an ultrasensitive impedimetric immunosensor for the lung‑cancer biomarker neuron‑specific enolase (NSE). The sensor achieved a detection limit of 6.1 fg mL⁻¹ and a linear range of 0.02–7.5 pg mL⁻¹, with serum recoveries of 98.3–102.8% [3].

Solution‑Processable Conductive Oligomer Synthesis for Coatings and Inks

Homopolymerization of 1-(oxiranylmethyl)pyrrole with sodium methoxide yields poly(N‑glycidylpyrrole) oligomers of Mn ~2000 Da. These oligomers are soluble in organic solvents and can be deposited by spin‑coating or ink‑jet printing, then thermally or photochemically crosslinked through the pendant epoxide groups to form robust conductive films [4].

Functional Copolymer Synthesis for Graft Copolymer Architecture

The epoxide terminus of N‑glycidylpyrrole reacts with amine‑terminated polysiloxanes (PDMS‑NH₂) to yield pyrrole‑functionalized siloxane macromonomers. Subsequent electropolymerization of the pyrrole end‑groups affords polysiloxane‑polypyrrole graft copolymers that combine the elasticity of siloxanes with the electronic conductivity of polypyrrole, suitable for flexible bioelectronics [5].

Application
Selection Property
Validation Focus
Amperometric biosensor fabrication
Epoxy-functionalized copolymer supports reagent-free enzyme tethering
Sensitivity and response retention across measurement cycles
Label-free impedimetric immunosensors
Epoxy-substituted polypyrrole as covalent immobilization matrix
Detection limit and serum recovery in bioanalytical validation
Solution-processable conductive oligomer coatings
Low-Mw poly(N-GP) oligomers soluble for spin-coating/inkjet deposition
Solubility, film-forming ability, and crosslinking efficiency
Flexible bioelectronic graft copolymers
Pyrrole-terminated PDMS macromonomers for conductive elastomers
Elasticity and conductivity after electropolymerization
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